molecular formula C20H22BrNO4S B11689819 Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11689819
M. Wt: 452.4 g/mol
InChI Key: PXTJBEQZOGLUGY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a brominated phenoxy group, an acetamido group, and a tetrahydrobenzothiophene core

Preparation Methods

The synthesis of Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, is brominated to form 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with ethyl bromoacetate to form ethyl 2-(2-bromo-4-methylphenoxy)acetate.

    Amidation: The ester is converted to the corresponding amide using an appropriate amine, such as 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

    Esterification: Finally, the amide is esterified to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, nucleophiles like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Pharmaceuticals: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The brominated phenoxy group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds, such as:

    Ethyl 2-(2-bromo-4-methylphenoxy)acetate: Lacks the amido and tetrahydrobenzothiophene groups, making it less complex and potentially less bioactive.

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Contains an amino group instead of the acetamido and ester groups, leading to different chemical properties and reactivity.

    Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate: A structurally related compound with a benzofuran core instead of a benzothiophene core, which may result in different biological activities.

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications in various fields.

Properties

Molecular Formula

C20H22BrNO4S

Molecular Weight

452.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22BrNO4S/c1-3-25-20(24)18-13-6-4-5-7-16(13)27-19(18)22-17(23)11-26-15-9-8-12(2)10-14(15)21/h8-10H,3-7,11H2,1-2H3,(H,22,23)

InChI Key

PXTJBEQZOGLUGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=C(C=C3)C)Br

Origin of Product

United States

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